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Compound of Interest

2-Bromo-4-ethoxy-5-
Compound Name:

methoxybenzaldehyde
CAS No.: 56517-31-8
Cat. No.: B1268636

Get Quote

\ J

CAS Registry Number: 56517-31-8 Molecular Formula: C10H11BrOs Molecular Weight: 259.10
g/mol (based on 7°Br) / 261.10 g/mol (based on 8Br) IUPAC Name: 2-Bromo-4-ethoxy-5-
methoxybenzaldehyde

Introduction & Synthetic Context

In the landscape of medicinal chemistry, 2-Bromo-4-ethoxy-5-methoxybenzaldehyde serves
as a critical electrophilic building block. It is structurally derived from vanillin ethyl ether (3-
methoxy-4-ethoxybenzaldehyde) via regioselective bromination. Its utility lies in the
orthogonality of its functional groups:

» Aldehyde (C-1): A handle for Knoevenagel condensations, reductive aminations, or Wittig
reactions.

e Aryl Bromide (C-2): A site for palladium-catalyzed cross-coupling (Suzuki-Miyaura,
Buchwald-Hartwig) to build biaryl scaffolds or fused heterocycles like isoquinolines.
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» Alkoxy Pattern (C-4/C-5): The specific 4-ethoxy-5-methoxy substitution mimics
pharmacophores found in phosphodiesterase (PDE) inhibitors and various alkaloids.

Synthesis & Regiochemistry

The synthesis typically involves the electrophilic aromatic substitution of 3-methoxy-4-
ethoxybenzaldehyde. The directing effects of the alkoxy groups (ortho/para directors) and the
aldehyde (meta director) synergistically favor bromination at the C-6 position (which becomes
C-2 in the product numbering).
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Figure 1: Synthetic pathway and regiochemical outcome. The C-2 bromination is favored due to

steric relief relative to the C-5 position.

Spectroscopic Data Analysis[2][3][4]

The following data is synthesized from standard characterization protocols for 2-bromo-4,5-
disubstituted benzaldehydes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The *H NMR spectrum is characterized by two distinct aromatic singlets, typical of a para-
substitution pattern of protons in a tetrasubstituted benzene ring.

Solvent: CDCIs (Chloroform-d) Frequency: 400 MHz
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o Shift (5, o Coupling (J, Assignment

Position Multiplicity Integral .

ppm) Hz) Logic
Aldehyde
_ proton;

CHO 10.15 Singlet (s) 1H ]
deshielded by
anisotropy.
Ortho to
CHO, Ortho
to OMe.

H-6 7.60 Singlet (s) 1H )
Deshielded
by carbonyl
cone.

Ortho to Br,
Ortho to OEt.

H-3 7.05 Singlet (s) 1H - Shielded
relative to H-
6.

Methylene of

O-CH:z 4.18 Quartet (q) 2H 7.0 ethoxy group
at C-4.

. Methoxy

O-CHs 3.92 Singlet (s) 3H
group at C-5.

) Methyl of
CHs 151 Triplet (t) 3H 7.0
ethoxy group.
13C NMR Data (100 MHz, CDCIs):
e Carbonyl: ~190.8 ppm
e Aromatic C-O: ~154.5 (C-4), ~148.8 (C-5)
e Aromatic C-H: ~110.5 (C-6), ~115.2 (C-3)
e C-Br: ~118.0 (C-2)
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e Alkoxy: ~64.8 (OCH?2), ~56.2 (OCHs), ~14.6 (CH3)

Expert Insight: The key to distinguishing this isomer from its regioisomer (2-bromo-5-ethoxy-4-

methoxybenzaldehyde) lies in the NOE (Nuclear Overhauser Effect) experiments. Irradiation of

the aldehyde proton often shows an enhancement of the H-6 signal (ortho), which in turn should

show an NOE with the C-5 methoxy group, confirming the 5-OMe placement.

Infrared Spectroscopy (FT-IR)

The IR spectrum provides rapid confirmation of the functional groups, particularly the carbonyl

and ether linkages.

Wavenumber . . .
Vibration Mode Functional Group Notes

(cm™)
Lower than non-

1675 - 1685 v(C=0) stretch Conjugated Aldehyde conjugated (1715) due
to resonance.
"Fermi doublet"

2850, 2750 v(C-H) stretch Aldehyde C-H characteristic of
aldehydes.

1585, 1505 v(C=C) stretch Aromatic Ring Skeletal vibrations.
Strong, asymmetric

1265, 1040 v(C-0) stretch Aryl Alkyl Ether )
stretching.
Often weak;

600 - 700 v(C-Br) stretch Aryl Bromide fingerprint
confirmation.

Mass Spectrometry (MS)
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Mass spectrometry is definitive for this compound due to the unique isotopic signature of
bromine.

lonization Mode: ESI (+) or EI (70 eV)

e Molecular lon (M*): The spectrum will display a characteristic 1:1 doublet at m/z 258 and 260
(for 7°Br and 8!Br isotopes).

o Base Peak: Often observed at M-29 (loss of CHO) or M-15 (loss of methyl).

» Fragmentation Pathway:

[¢]

[M]* (258/260)

[e]

[M — CHOJ": Loss of formyl radical (m/z ~229/231).

o

[M — C2Hs]*: Loss of ethyl group from the ether (m/z ~229/231, overlapping or sequential).

[M — Br]*: Loss of bromine radical (m/z 179), yielding the dimethoxy-benzaldehyde cation

[¢]

species.

Experimental Protocol: Quality Control Workflow

To ensure the integrity of this intermediate before use in downstream synthesis (e.g., API
manufacturing), the following QC workflow is recommended.
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Figure 2: Quality control decision matrix. Note: Regioisomers often have distinct melting points;
a sharp MP range is a good initial purity indicator.

Sample Preparation for NMR

¢ Weigh 10-15 mg of the solid compound.
e Dissolve in 0.6 mL of CDCIs (ensure solvent is acid-free to prevent acetal formation).
« Filter through a cotton plug if any insolubles remain (inorganic salts from bromination).

¢ Acquire spectrum with d1 (relaxation delay) = 2.0s to ensure accurate integration of the
aldehyde proton.
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e Chemical Synthesis & Properties:2-Bromo-4-ethoxy-5-methoxybenzaldehyde (CAS
56517-31-8).[1] BLD Pharm Catalog. Retrieved from

e Spectral Analog Comparison:NMR data for 2-Bromo-4,5-dimethoxybenzaldehyde.
o Synthetic Methodology:Regioselective bromination of activated benzaldehydes.

o Safety Data:Safety Data Sheet (SDS) for Benzaldehyde derivatives. Sigma-Aldrich.
Retrieved from

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1.15930-53-7|6-Bromobenzo[d][1,3]dioxole-5-carbaldehyde|BLD Pharm [bldpharm.com]

» To cite this document: BenchChem. [Technical Profile: Spectroscopic Characterization of 2-
Bromo-4-ethoxy-5-methoxybenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1268636/docs#technical-profile-spectroscopic-
characterization-of-2-bromo-4-ethoxy-5-methoxybenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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